7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with an oxolan-2-yl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.
Stavudine (d4T): 1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione.
Uniqueness
7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific structural features and the presence of the oxolan-2-yl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies.
- Chemical Formula : C10H15N3O
- CAS Number : 1340321-35-8
- Molecular Weight : 189.25 g/mol
The structure of this compound features an imidazo-pyrimidine core with an oxolane substituent, which may influence its interaction with biological targets.
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class can act as enzyme inhibitors and modulate various biological pathways. The specific mechanisms include:
- Inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which is involved in the regulation of the cGAS-STING pathway. This pathway plays a crucial role in immune response and cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound has been shown to enhance mRNA expression of key immune response genes such as IFNB1 and CXCL10 when combined with cGAMP treatment .
Case Study 1: ENPP1 Inhibition
A study highlighted the efficacy of a related imidazo derivative as a potent ENPP1 inhibitor. The compound demonstrated an IC50 value of approximately 5.70 nM against ENPP1 while showing minimal inhibition against other ecto-nucleotide triphosphate diphosphohydrolases (ENPPs) . This specificity suggests potential for therapeutic applications in cancer immunotherapy.
Case Study 2: Antitumor Activity
In vivo pharmacokinetic studies revealed that treatment with the compound at a dosage of 80 mg/kg significantly inhibited tumor growth when combined with anti-PD-1 antibodies. The combination therapy resulted in a tumor growth inhibition rate of 77.7% in murine models, indicating robust antitumor activity .
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Exhibits selective ENPP1 inhibition and potential immunomodulatory effects. |
5-(Oxolan-3-yl)-imidazo[1,2-a]pyrimidine | Structure | Similar biological activities; however, structural differences may influence binding affinities. |
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | Structure | Known for strong kinase inhibition properties but lacks oxolane substitution. |
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(oxolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-2-9(14-7-1)8-3-5-13-6-4-11-10(13)12-8/h4,6,8-9H,1-3,5,7H2,(H,11,12) |
InChI Key |
FEOFEPUYOQJQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCN3C=CN=C3N2 |
Origin of Product |
United States |
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